3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the isoxazole ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound.
Final coupling reaction: The final step involves coupling the isoxazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the kinase active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have shown significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is unique due to its specific structural features, such as the combination of the isoxazole and pyrazolo[1,5-a]pyrimidine rings, which contribute to its potent biological activities and selectivity for certain molecular targets .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-10-7-15-20-8-12(9-24(15)22-10)21-18(25)16-11(2)26-23-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMODWMFHOVPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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